3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one
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Description
Synthesis Analysis
The synthesis of related isoflavone compounds, such as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, involves multiple steps including NMR, mass spectrometry, and X-ray crystallography for structural characterization. These compounds are crystallized in specific space groups, indicating precise structural configurations necessary for their biological activities. The synthesis process underscores the importance of molecular architecture in achieving desired chemical and biological functions (Ahn et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a chromenone ring system slightly twisted from planarity, with specific dihedral angles contributing to its three-dimensional stabilization. X-ray crystallography and Hirshfeld surface analysis play crucial roles in understanding the molecular conformation and intermolecular interactions, which are essential for the compound's stability and activity (Ahn et al., 2020).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions with biomolecules have been explored through docking studies, highlighting its potential anti-cancer properties. These studies suggest the compound's ability to bind actively to specific proteins, such as aurora kinases, thereby elucidating its mechanism of action at the molecular level (Ahn et al., 2020).
Safety And Hazards
The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental studies.
Future Directions
Future research on the compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to applications in areas such as medicinal chemistry or material science.
Please note that this is a general analysis and the actual properties of the compound could vary. For a more accurate analysis, experimental studies and computational modeling would be needed.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O6/c1-3-18-12-21-25(14-24(18)32-15-17-5-4-6-20(11-17)29-2)33-16-22(27(21)28)19-7-8-23-26(13-19)31-10-9-30-23/h4-8,11-14,16H,3,9-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQTXNXFPJCTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one |
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